molecular formula C22H16F3NO4S B2670728 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 320424-06-4

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2670728
CAS No.: 320424-06-4
M. Wt: 447.43
InChI Key: UAHZXUNTQYHMKG-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound with the molecular formula C22H17F3N2O4S This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a sulfanyl group attached to a benzyl backbone

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, trifluoromethyl iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfanyl group may interact with thiol-containing enzymes or proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO4S/c1-14-5-8-18(9-6-14)31-20-10-7-15(11-19(20)26(28)29)13-30-21(27)16-3-2-4-17(12-16)22(23,24)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZXUNTQYHMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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